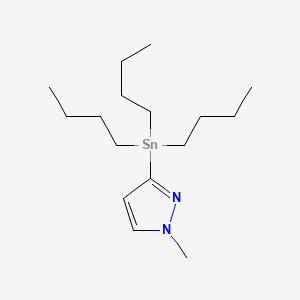
1-methyl-3-(tributylstannyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(tributylstannyl)-1H-pyrazole is a chemical compound with the molecular formula C16H33N3Sn. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of the tributylstannyl group makes this compound particularly interesting for various chemical applications, especially in organic synthesis and material science.
準備方法
The synthesis of 1-methyl-3-(tributylstannyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with tributyltin chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any side reactions with moisture.
化学反応の分析
1-Methyl-3-(tributylstannyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles. Common reagents for these reactions include halogens (e.g., bromine, iodine) and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrides or other reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-3-(tributylstannyl)-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various pyrazole derivatives, which are important in medicinal chemistry and material science.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and polymerization processes.
Biological Studies: Pyrazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The stannylated pyrazole can be used as a starting material for the synthesis of biologically active compounds.
Material Science: The compound can be used in the preparation of organometallic materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-methyl-3-(tributylstannyl)-1H-pyrazole depends on its specific application. In organic synthesis, the compound acts as a nucleophile, participating in substitution and addition reactions. The tributylstannyl group can stabilize reaction intermediates, facilitating the formation of desired products.
In biological studies, the compound’s mechanism of action would depend on the specific biological target and pathway involved. Pyrazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-Methyl-3-(tributylstannyl)-1H-pyrazole can be compared with other stannylated pyrazoles and related compounds, such as:
1-Methyl-3-(trimethylstannyl)-1H-pyrazole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group. This compound may have different reactivity and applications due to the smaller size of the trimethylstannyl group.
1-Methyl-3-(tributylstannyl)-1H-pyrrole: A related compound with a pyrrole ring instead of a pyrazole ring. The different ring structure can lead to variations in chemical reactivity and biological activity.
1-Methyl-3-(tributylstannyl)-1H-imidazole: Another related compound with an imidazole ring. The presence of an additional nitrogen atom in the ring can influence the compound’s properties and applications.
特性
IUPAC Name |
tributyl-(1-methylpyrazol-3-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXRENFZHLYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204385-09-1 |
Source


|
| Record name | 1-methyl-3-(tributylstannyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)
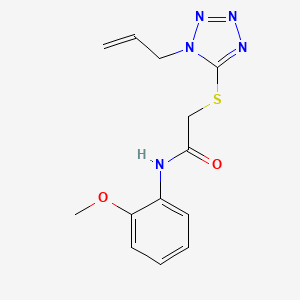
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)
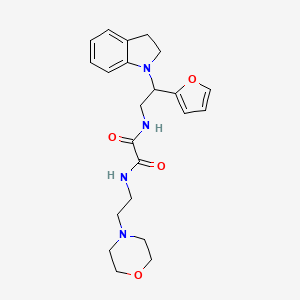

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2893013.png)

![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)
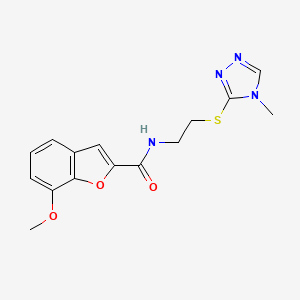
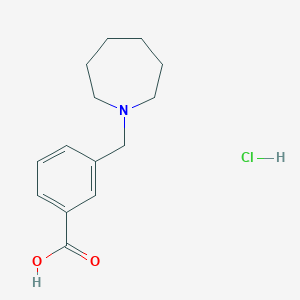
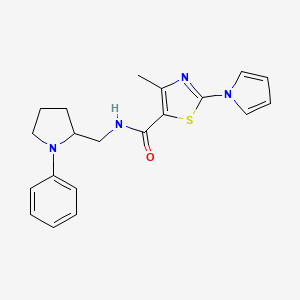
![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-(benzylsulfanyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
